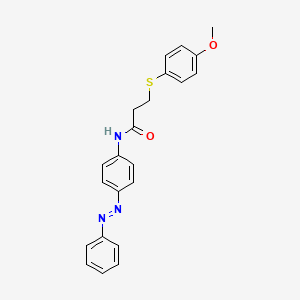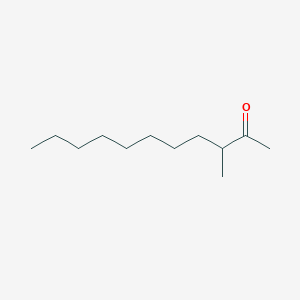
2-Methoxy-4-methyl-5-chlorobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-methyl-5-chlorobenzoyl chloride is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoyl chloride, featuring methoxy, methyl, and chloro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-5-chlorobenzoyl chloride typically involves the chlorination of 2-Methoxy-4-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the benzoic acid derivative with thionyl chloride under reflux conditions, leading to the formation of the corresponding benzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-methyl-5-chlorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Friedel-Crafts Acylation: The compound can act as an acylating agent in Friedel-Crafts reactions, introducing the 2-Methoxy-4-methyl-5-chlorobenzoyl group into aromatic compounds.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Methoxy-4-methyl-5-chlorobenzoic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of benzoic acid derivatives.
Lewis Acids (e.g., AlCl3): Employed in Friedel-Crafts acylation reactions.
Amines, Alcohols, and Thiols: Act as nucleophiles in substitution reactions.
Major Products
2-Methoxy-4-methyl-5-chlorobenzoic acid: Formed via hydrolysis.
Acylated Aromatic Compounds: Result from Friedel-Crafts acylation.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-methyl-5-chlorobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-methyl-5-chlorobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The presence of the methoxy, methyl, and chloro substituents influences its reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzoyl chloride: Lacks the methoxy and methyl substituents.
2-Methoxybenzoyl chloride: Does not have the chloro and methyl groups.
4-Methoxybenzoyl chloride: Missing the chloro and methyl substituents.
Uniqueness
2-Methoxy-4-methyl-5-chlorobenzoyl chloride is unique due to the combination of methoxy, methyl, and chloro groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications.
Eigenschaften
CAS-Nummer |
28478-42-4 |
|---|---|
Molekularformel |
C9H8Cl2O2 |
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-4-methylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
HZQVOUPMYMWPEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C(=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


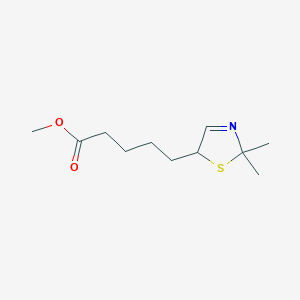
![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
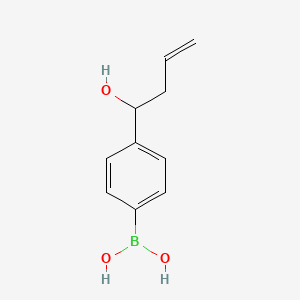
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
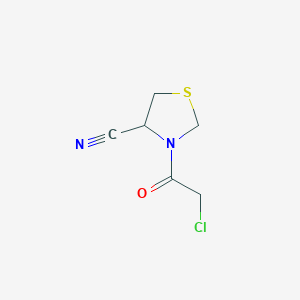
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)



